molecular formula C12H14O4 B14726160 Phenyl 2-(acetyloxy)-2-methylpropanoate CAS No. 5420-68-8

Phenyl 2-(acetyloxy)-2-methylpropanoate

Cat. No.: B14726160
CAS No.: 5420-68-8
M. Wt: 222.24 g/mol
InChI Key: NSWWZAPYORYSMM-UHFFFAOYSA-N
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Description

Phenyl 2-(acetyloxy)-2-methylpropanoate is an ester derivative characterized by a phenyl ester group, a central 2-methylpropanoate backbone, and an acetyloxy substituent. These compounds are typically used as intermediates in organic synthesis, pharmaceuticals, or bioactive molecules, with variations in substituents influencing their reactivity, stability, and biological activity .

Properties

CAS No.

5420-68-8

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

phenyl 2-acetyloxy-2-methylpropanoate

InChI

InChI=1S/C12H14O4/c1-9(13)16-12(2,3)11(14)15-10-7-5-4-6-8-10/h4-8H,1-3H3

InChI Key

NSWWZAPYORYSMM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C)(C)C(=O)OC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 2-(acetyloxy)-2-methylpropanoate can be synthesized through esterification reactions. One common method involves the reaction of phenol with 2-(acetyloxy)-2-methylpropanoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-(acetyloxy)-2-methylpropanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of aqueous acid or base to yield phenol and 2-(acetyloxy)-2-methylpropanoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Hydrolysis: Phenol and 2-(acetyloxy)-2-methylpropanoic acid.

    Reduction: Phenyl 2-(hydroxy)-2-methylpropanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Phenyl 2-(acetyloxy)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed ester hydrolysis.

    Medicine: Explored for its potential as a prodrug, where the ester linkage can be hydrolyzed in vivo to release the active drug.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl 2-(acetyloxy)-2-methylpropanoate involves its hydrolysis to release phenol and 2-(acetyloxy)-2-methylpropanoic acid. The ester bond is cleaved by esterases or under acidic or basic conditions. The released phenol can then participate in various biochemical pathways, while the acid moiety may undergo further metabolic transformations.

Comparison with Similar Compounds

Structural Variations and Key Differences

The table below summarizes structural analogs of phenyl 2-(acetyloxy)-2-methylpropanoate, emphasizing substituent variations and their implications:

Compound Name Ester Group Substituents Molecular Formula Key Features
This compound Phenyl Acetyloxy at position 2 Not explicitly reported Likely higher molecular weight, lower volatility, aromatic stability
Ethyl 2-(acetyloxy)-2-methylpropanoate Ethyl Acetyloxy at position 2 C₈H₁₄O₄ Lower steric hindrance, higher solubility in polar solvents
Methyl 2-(4-cyanophenyl)-2-methylpropanoate Methyl 4-cyanophenyl substituent C₁₂H₁₃NO₂ Electron-withdrawing cyano group enhances hydrolysis resistance
Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate Ethyl 4-chloro-3-methylphenoxy group C₁₃H₁₇ClO₃ Halogen (Cl) increases reactivity in cross-coupling reactions
2-{2-[(Acetyloxy)methyl]oxiran-2-yl}-5-methylphenyl 2-methylpropanoate Phenyl Epoxide and acetyloxy groups C₁₈H₂₂O₆ Oxirane ring introduces potential for ring-opening reactions

Physicochemical Properties

  • Solubility: Phenyl esters (e.g., this compound) are less soluble in polar solvents like water compared to ethyl or methyl esters due to the hydrophobic phenyl group. Ethyl analogs (e.g., Ethyl 2-(acetyloxy)-2-methylpropanoate) exhibit better solubility in ethanol and acetone . Halogenated derivatives (e.g., Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate) show enhanced solubility in chloroform and other halogenated solvents .
  • Stability: Electron-withdrawing groups (e.g., acetyloxy, cyano) stabilize esters against hydrolysis. For example, Methyl 2-(4-cyanophenyl)-2-methylpropanoate resists hydrolysis better than unsubstituted analogs . Phenyl esters generally exhibit higher thermal stability than ethyl/methyl esters due to aromatic conjugation .

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